molecular formula C20H16FN3O2 B12010018 4-Fluoro-N-(2-(2-(1-naphthylmethylene)hydrazino)-2-oxoethyl)benzamide CAS No. 769142-60-1

4-Fluoro-N-(2-(2-(1-naphthylmethylene)hydrazino)-2-oxoethyl)benzamide

Cat. No.: B12010018
CAS No.: 769142-60-1
M. Wt: 349.4 g/mol
InChI Key: KDJGVTILLINTDH-FSJBWODESA-N
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Description

4-Fluoro-N-(2-(2-(1-naphthylmethylene)hydrazino)-2-oxoethyl)benzamide is a complex organic compound that features a fluorine atom, a naphthyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-(2-(2-(1-naphthylmethylene)hydrazino)-2-oxoethyl)benzamide typically involves multiple steps. One common route includes the condensation of 4-fluorobenzoyl chloride with 1-naphthylamine to form an intermediate, which is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, could be adapted for its production.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(2-(2-(1-naphthylmethylene)hydrazino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve specific temperatures, solvents, and catalysts to optimize the yield and selectivity of the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions might result in the replacement of the fluorine atom with other functional groups .

Scientific Research Applications

4-Fluoro-N-(2-(2-(1-naphthylmethylene)hydrazino)-2-oxoethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(2-(2-(1-naphthylmethylene)hydrazino)-2-oxoethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-N-(1-naphthyl)benzamide
  • 4-Fluoro-N-(2-naphthyl)benzamide
  • 4-Fluoro-N-(1-methyl-3-oxopropyl)benzamide

Uniqueness

4-Fluoro-N-(2-(2-(1-naphthylmethylene)hydrazino)-2-oxoethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for specific applications in research and industry.

Properties

CAS No.

769142-60-1

Molecular Formula

C20H16FN3O2

Molecular Weight

349.4 g/mol

IUPAC Name

4-fluoro-N-[2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C20H16FN3O2/c21-17-10-8-15(9-11-17)20(26)22-13-19(25)24-23-12-16-6-3-5-14-4-1-2-7-18(14)16/h1-12H,13H2,(H,22,26)(H,24,25)/b23-12+

InChI Key

KDJGVTILLINTDH-FSJBWODESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)CNC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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